molecular formula C16H11F3O5S B12524627 Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester CAS No. 817160-39-7

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester

Cat. No.: B12524627
CAS No.: 817160-39-7
M. Wt: 372.3 g/mol
InChI Key: XUVKCEXWRHXDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester is a chemical compound with the molecular formula C16H11O5F3S. It is known for its unique structure, which includes a trifluoromethanesulfonyl group and a xanthene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester typically involves the reaction of methanesulfonic acid derivatives with xanthene-based compounds. One common method involves the esterification of methanesulfonic acid with 2-oxo-2-(9H-xanthen-9-yl)ethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, trifluoro-, 2-oxo-2-(9H-xanthen-9-yl)ethyl ester is unique due to its combination of a trifluoromethanesulfonyl group and a xanthene moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler analogs. The presence of the trifluoromethanesulfonyl group enhances the compound’s electrophilicity, while the xanthene moiety provides a rigid and planar structure that can influence the compound’s interactions with other molecules .

Properties

CAS No.

817160-39-7

Molecular Formula

C16H11F3O5S

Molecular Weight

372.3 g/mol

IUPAC Name

[2-oxo-2-(9H-xanthen-9-yl)ethyl] trifluoromethanesulfonate

InChI

InChI=1S/C16H11F3O5S/c17-16(18,19)25(21,22)23-9-12(20)15-10-5-1-3-7-13(10)24-14-8-4-2-6-11(14)15/h1-8,15H,9H2

InChI Key

XUVKCEXWRHXDOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.